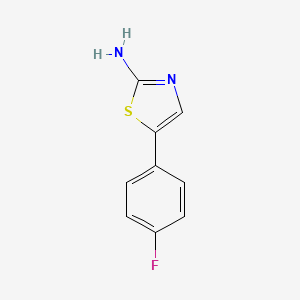
5-(4-Fluorophenyl)thiazol-2-amine
Übersicht
Beschreibung
5-(4-Fluorophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen. The presence of the 4-fluorophenyl group suggests that the compound may exhibit interesting chemical and biological properties, such as antimicrobial activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step reactions. For instance, a Gewald synthesis technique was used to synthesize a compound with a similar structure, starting from a substituted phenyl ethanone, malononitrile, a mild base, and sulfur powder . Another method employed is the Hantzsch thiazole synthesis, which involves reacting precursors like phenylthiourea and phenacyl bromide under specific conditions . These methods highlight the versatility of synthetic approaches to access the thiazole core with various substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including the formation of Schiff bases when reacted with aldehydes . They can also form cocrystals and salts with other compounds through hydrogen bonding and other non-covalent interactions, as seen in the interaction of a similar thiazole derivative with carboxylic acids . These reactions are important for modifying the properties of the compound and for the development of new materials with desired characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. The introduction of electron-withdrawing groups like fluorine can affect properties like fluorescence quantum yields and absorption/emission bands . The antimicrobial activity of these compounds can also be attributed to their chemical structure, as certain derivatives have shown excellent activity against various microbial strains .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Studies have synthesized and evaluated the antimicrobial activities of thiazole derivatives. For example, a novel compound synthesized from precursors like 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Another study demonstrated the antibacterial and antifungal activity of thiazole derivatives synthesized from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
Anticancer Activity
A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for their antitumor activities. Some compounds demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines, highlighting the potential of fluorophenyl thiazolamines as novel anticancer agents (Chandra Sekhar et al., 2019).
Antiviral and Antitubercular Agents
Thiazolides, including those with fluorophenyl groups, have shown activity against hepatitis C virus (HCV) genotypes, with structure-activity relationships indicating that an electron-withdrawing group at C(5') correlates with potency. This underscores their potential as novel antiviral agents (Stachulski et al., 2011). Additionally, some thiadiazole derivatives exhibited high inhibitory activities against Mycobacterium smegmatis, suggesting their application as antitubercular agents (Chandra Sekhar et al., 2019).
Material Science and Molecular Dynamics
The structural and electronic properties of thiazole derivatives have been investigated for their potential in material science applications. For instance, the spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed insights into its molecular structure, supporting its use in developing new materials with specific optical properties (Al-Harthy et al., 2019). Additionally, molecular dynamics simulation studies on thiazole derivatives against corrosion of iron suggest their application in corrosion inhibition, highlighting the versatility of these compounds in various scientific applications (Kaya et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTLZJKSBUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501277 | |
| Record name | 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)thiazol-2-amine | |
CAS RN |
774-50-5 | |
| Record name | 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



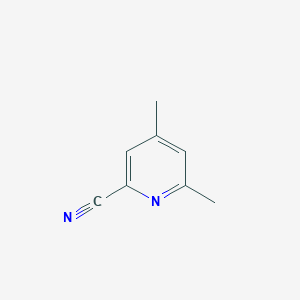
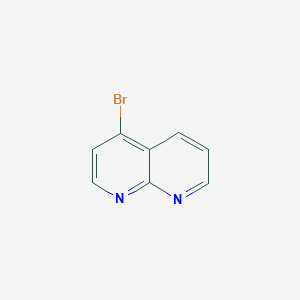
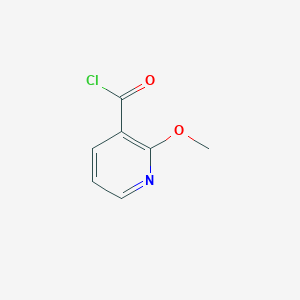
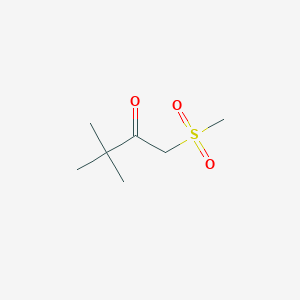
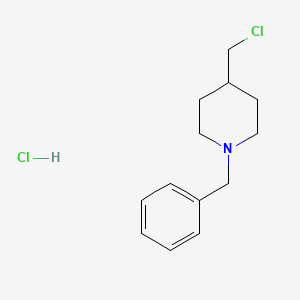
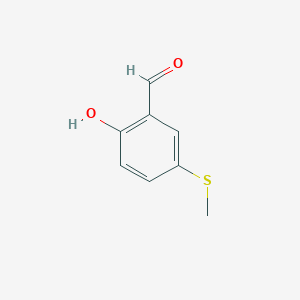
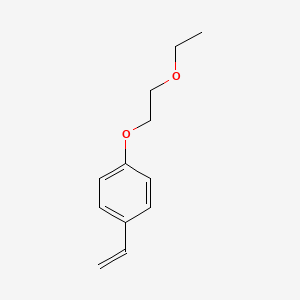
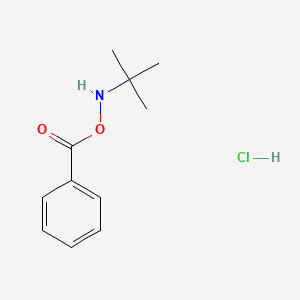
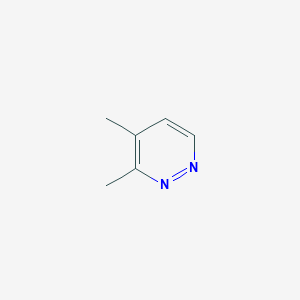
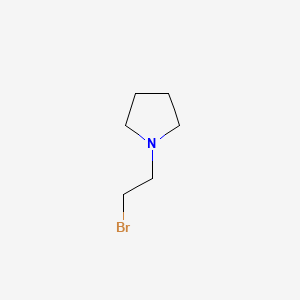
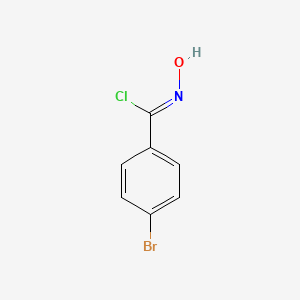
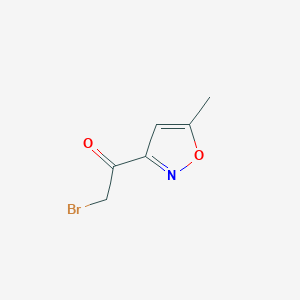
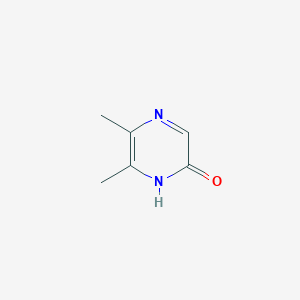
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)